(6-Methoxy-9H-purin-9-yl)acetic acid is a purine derivative. Purines are a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. [] Purine derivatives are ubiquitous in nature and play vital roles in various biological processes. [] (6-Methoxy-9H-purin-9-yl)acetic acid, specifically, serves as a key building block in synthesizing more complex molecules for scientific research. []
(6-Methoxy-9H-purin-9-yl)acetic acid is a chemical compound with the molecular formula C8H8N4O3 and a molecular weight of 208.18 g/mol. It is categorized as a purine derivative, which is significant in both chemical and biological research. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
The compound can be synthesized from 6-methoxypurine through a nucleophilic substitution reaction with chloroacetic acid under basic conditions. It falls under the category of purine analogs, which are essential in various biochemical processes, including nucleic acid synthesis and cellular signaling pathways .
The synthesis of (6-Methoxy-9H-purin-9-yl)acetic acid typically involves the following steps:
Industrial production methods mirror laboratory techniques but are scaled up for higher efficiency and output.
The molecular structure of (6-Methoxy-9H-purin-9-yl)acetic acid features a purine base with a methoxy group at position 6 and an acetic acid moiety attached at position 9. The structural representation can be described as follows:
(6-Methoxy-9H-purin-9-yl)acetic acid is involved in various chemical reactions, including:
These reactions expand the utility of (6-Methoxy-9H-purin-9-yl)acetic acid in synthetic organic chemistry.
The mechanism of action for (6-Methoxy-9H-purin-9-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. This compound may inhibit enzymes involved in nucleotide metabolism, thereby influencing cellular processes related to growth and replication. Its ability to modulate these pathways makes it a candidate for therapeutic applications .
Relevant data on these properties are crucial for handling and application in research settings.
(6-Methoxy-9H-purin-9-yl)acetic acid has several scientific uses:
Purine-acetic acid conjugates represent a specialized class of nucleobase hybrids where the inherent biological activity of purines is synergistically combined with the versatile reactivity and conformational flexibility of acetic acid linkers. These molecular hybrids occupy a critical niche in medicinal chemistry and nucleic acid research due to their unique capacity to bridge nucleobase functionality with diverse molecular platforms. The prototypical compound (6-Methoxy-9H-purin-9-yl)acetic acid exemplifies this hybrid architecture, featuring a methoxy-substituted purine system covalently tethered via N9 to an acetic acid functional group. This molecular configuration preserves the hydrogen-bonding capabilities essential for nucleobase recognition while introducing steric and electronic modifications that profoundly alter its biochemical behavior. The acetic acid moiety serves as a molecular handle, enabling conjugation to peptides, oligonucleotides, solid supports, and other pharmacophores through amidation, esterification, or metal-coordination chemistry [3] . These conjugates have become indispensable in developing nucleotide-based therapeutics, nucleobase-functionalized materials, and biochemical probes where controlled spatial presentation of the nucleobase is paramount.
The regiochemistry of purine substitution governs biological activity and molecular recognition, with N9-attachment representing the biologically relevant configuration for nucleoside formation. This regioselectivity is paramount because:
Table 1: Comparative Analysis of Purine Substitution Patterns in Nucleic Acid Chemistry
Substitution Position | Biological Consequence | Recognition Fidelity | Synthetic Accessibility |
---|---|---|---|
N9 (native conformation) | Maintains Watson-Crick face orientation | High | Moderate (requires regiocontrol) |
N7 | Distorts purine geometry, disrupts H-bonding | Low | High (thermodynamic product) |
C8 | Alters H-bond acceptor capacity | Variable | Moderate |
N1 | Blocks Hoogsteen edge | Low | Low |
The methoxy substituent at C6 fundamentally alters the electronic character and recognition properties of the purine ring:
Table 2: Functional Comparison of C6-Substituted Purine Derivatives
C6 Substituent | H-bonding Profile | Enzymatic Stability | UV λₘₐₓ (nm) | Primary Applications |
---|---|---|---|---|
-NH₂ (Adenine) | Donor/Acceptor | Low (deaminase-sensitive) | 260 | Natural nucleotide synthesis |
-OCH₃ | Acceptor only | High | 270 | Stable analogs, enzymatic probes |
-H (Hypoxanthine) | Acceptor only | Moderate | 248 | Metabolic studies |
-SCH₃ | Weak acceptor | High | 290 | Photo-crosslinking |
The synthesis of purine-acetic acid hybrids has evolved through three distinct phases, driven by advances in regiocontrol and conjugation chemistry:
Early Alkylation Strategies (1970s-1990s):Initial syntheses relied on direct N-alkylation of purine salts with haloacetates under basic conditions. These methods suffered from poor N9/N7 regioselectivity (<4:1 ratio) and required tedious chromatographic separation of isomers. For 6-methoxy derivatives, additional challenges included competitive O-alkylation of the methoxy group and hydrolysis sensitivity. The Robins-Hatfield mercury-assisted alkylation (1980) improved N9-selectivity for unsubstituted purines but proved incompatible with acid-sensitive 6-methoxy purines due to demethylation .
Protection-Scheme Evolution (1990s-2010s):Breakthroughs came with orthogonal protection strategies, notably exemplified in PNA monomer synthesis. The seminal work by Kovács (2004) demonstrated a high-yield (90%) route to protected analogs using tert-butyl (6-amino-9H-purin-9-yl)acetate. Key innovations included:
Table 3: Evolution of Synthetic Approaches to Purine-Acetic Acid Hybrids
Synthetic Era | Representative Method | Yield (%) | N9:N7 Ratio | Key Limitations |
---|---|---|---|---|
Direct Alkylation (1980s) | Hg(CN)₂-assisted alkylation with BrCH₂COOEt | 84-89 | 20:1 | Mercury contamination, moderate yields |
Protection-Directed (2000s) | tert-Butyl ester protection/N⁶-dianisoylation | 90 | >99:1 | Multi-step sequence, acidic deprotection |
Catalytic Multi-Component (2020s) | TMSOTf-catalyzed 3-component coupling | 83-88 | >99:1 | Requires anhydrous conditions |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7